Levocetirizine amide

Description

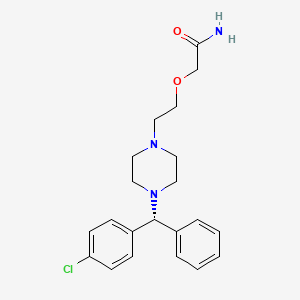

Levocetirizine amide is a structural derivative of levocetirizine dihydrochloride, a third-generation H1 antihistamine. Its molecular formula is C21H26ClN3O2, with synonyms including (R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide and Levocetirizine N-benzyl Amide (CAS: 1150310-68-1) .

This compound is primarily used in research settings to study structure-activity relationships (SAR) of antihistamines. Its parent compound, levocetirizine dihydrochloride, is clinically employed for allergic rhinitis and chronic urticaria, with proven efficacy in symptom relief and quality-of-life improvement .

Properties

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDQBJDVOYDLA-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909779-33-5 | |

| Record name | Levocetirizine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levocetirizine amide typically involves the reaction of levocetirizine with an appropriate amide-forming reagent. One common method is the reaction of levocetirizine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as solvent casting or hot melt extrusion. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Levocetirizine amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding oxo derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Oxo derivatives of this compound.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Levocetirizine amide has several applications in scientific research, including:

Chemistry: Used as a model compound to study amide chemistry and reactions.

Biology: Investigated for its potential effects on histamine receptors and related pathways.

Medicine: Explored for its potential as an antihistamine with modified properties compared to levocetirizine.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Levocetirizine amide exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms associated with allergic reactions such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Levocetirizine Amide and Analogs

| Compound | Cmax (ng/mL) | tmax (h) | t½ (h) | AUC0–48 (ng·h/mL) | Bioavailability |

|---|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Not reported | Unknown |

| Levocetirizine HCl | 232.6 | 0.8–1.0 | 7.3–7.6 | 1791.5 | ~85% renal |

| Cetirizine HCl | 196.5 | 1.0 | 7.6 | 1710.5 | ~70% renal |

| MS65 (Curcumin analog) | N/A | N/A | N/A | N/A | Non-cytotoxic |

Key Findings :

- Levocetirizine HCl vs. Cetirizine HCl : Levocetirizine exhibits faster absorption (tmax = 0.8–1.0 h vs. 1.0 h) and marginally higher AUC0–48 (1791.5 vs. 1710.5 ng·h/mL) .

- MS65: A curcumin derivative, MS65 shows non-cytotoxic inhibition of IL-6 at higher doses (20–50 μM) compared to levocetirizine (0.63–1.25 μM), suggesting distinct metabolic pathways .

Receptor Binding and Thermodynamic Affinity

Table 2: H1 Receptor Binding Parameters

| Compound | Ki (nM) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| Levocetirizine HCl | 3.2 | -45.1 | -12.4 | +109.6 |

| (S)-Cetirizine | 16.8 | -38.9 | -18.7 | +67.9 |

| This compound | Not reported | Unknown | Unknown | Unknown |

Key Findings :

- Levocetirizine vs. (S)-Cetirizine : Levocetirizine has 5× higher affinity (Ki = 3.2 nM vs. 16.8 nM) due to entropy-driven hydrophobic interactions with Lys191 in H1 receptors. Mutation of Lys191 to alanine reduces affinity by 80%, highlighting its role in binding .

- However, halogen bonds (C-Cl) in levocetirizine are retained, which stabilize receptor binding .

Key Findings :

Structural and Formulation Differences

- This compound : The acetamide group replaces the carboxylic acid moiety in levocetirizine, reducing polarity and possibly enhancing blood-brain barrier penetration. This could increase central nervous system (CNS) side effects, unlike levocetirizine’s zwitterionic design, which minimizes CNS penetration .

- Cetirizine dry syrup (DS) : A pediatric-friendly formulation with bioequivalence to levocetirizine tablets (5 mg levocetirizine OS ≈ 10 mg cetirizine DS) . This compound lacks such optimized formulations.

Biological Activity

Levocetirizine amide, a derivative of levocetirizine, is an antihistamine belonging to the class of second-generation H1-receptor antagonists. This compound is primarily utilized for its effectiveness in treating allergic conditions, including allergic rhinitis and chronic urticaria. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

This compound functions as a selective inverse agonist at the histamine H1 receptor. By binding to these receptors, it inhibits the physiological effects of histamine, which include smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions.

Key Pharmacodynamic Properties:

- Selectivity: this compound exhibits higher selectivity for H1 receptors compared to first-generation antihistamines.

- Duration of Action: It has a prolonged therapeutic effect, allowing for once-daily dosing.

- Side Effects: The compound is characterized by a lower incidence of sedation and anticholinergic effects compared to older antihistamines .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing symptoms of allergic rhinitis and chronic urticaria. A review of recent clinical trials indicates that it provides significant relief from nasal congestion, sneezing, and itching.

Table 1: Clinical Efficacy of this compound

| Study Type | Condition | Dosage | Efficacy Outcome |

|---|---|---|---|

| Randomized Control | Allergic Rhinitis | 5 mg daily | Significant reduction in symptoms |

| Double-blind Trial | Chronic Urticaria | 5 mg daily | Improved quality of life scores |

| Meta-analysis | Various Allergies | Varies | Overall effective in symptom relief |

Safety Profile

This compound has been shown to have a favorable safety profile. Adverse effects are generally mild and include headache, fatigue, and dry mouth. Serious side effects are rare.

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | 10 |

| Fatigue | 5 |

| Dry Mouth | 4 |

| Dizziness | 2 |

Case Studies

Several case studies highlight the efficacy and safety of this compound in real-world settings:

- Case Study on Chronic Urticaria: A patient with chronic urticaria experienced significant symptom relief after switching from cetirizine to this compound. The patient reported improved skin condition and reduced itchiness within one week of treatment.

- Pediatric Use: In a pediatric cohort study, children treated with this compound for allergic rhinitis showed comparable efficacy to adults, with minimal adverse effects reported.

- Elderly Patients: An observational study involving elderly patients indicated that this compound was well-tolerated and effective in managing allergic symptoms without significant sedation.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Levocetirizine amide in pharmaceutical formulations?

- Methodology : Use reversed-phase HPLC with a mobile phase of acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4). System suitability requires a resolution ≥3.0 between Levocetirizine and related impurities (e.g., Chlorobenzhydryl piperazine) and tailing factor ≤2.0. Quantify impurities via relative retention times (this compound: 2.5) and peak response ratios against reference standards .

- Validation Parameters : Include specificity, linearity (range: 0.1–0.5 µg/mL), precision (RSD ≤5%), and accuracy (recovery 77–91%) .

Q. How are impurity thresholds for this compound established under pharmacopeial standards?

- Acceptance Criteria : this compound is limited to 0.2% as an individual impurity, with total impurities ≤0.5%. These thresholds are determined via comparative HPLC analysis against USP reference standards, ensuring compliance with ICH Q3A/B guidelines .

Q. What experimental conditions are critical for maintaining this compound stability during analysis?

- Key Factors : Protect solutions from light exposure to prevent photodegradation. Use freshly prepared mobile phases and analyze samples within 16 hours to avoid hydrolysis. Storage at controlled room temperature in airtight containers is essential .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in BCS classification of Levocetirizine when assessing its amide impurity’s bioavailability?

- Approach : Conduct comparative dissolution studies under simulated gastrointestinal conditions (pH 1.2–6.8). Despite Levocetirizine’s high permeability (>85% bioavailability), its provisional BCS Class 3 categorization suggests solubility-limited absorption. Investigate whether this compound, as a metabolite, alters permeability via Caco-2 cell assays or in situ intestinal perfusion models .

Q. What strategies optimize chromatographic resolution of this compound from structurally similar impurities?

- Method Development : Adjust mobile phase pH (e.g., ammonium acetate buffer pH 4.8) to enhance enantiomeric separation. Utilize chiral columns (e.g., polysaccharide-based) for distinguishing R- and S-enantiomers, with validation of peak purity via diode-array detection .

- Advanced Techniques : Consider UPLC-MS/MS for trace-level quantification (LOQ <0.05%) and structural elucidation of degradation products .

Q. How can enantiomeric purity of this compound be rigorously validated?

- Protocol : Perform chiral HPLC analysis using a validated method with a resolution ≥2.0 between enantiomers. Calculate S-enantiomer content via peak area ratios, ensuring ≤2.0% contamination. Validate method robustness under varied flow rates (±0.1 mL/min) and column temperatures (±2°C) .

Q. What experimental designs assess the impact of this compound on pharmacokinetic parameters in preclinical models?

- In Vivo Studies : Administer this compound to rodents or dogs, collecting plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolite levels. Apply non-compartmental analysis to calculate AUC, Cmax, and t1/2. Compare results against Levocetirizine’s pharmacokinetics to evaluate metabolic conversion rates .

Q. How do formulation excipients influence the stability of this compound under accelerated storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.